molecular formula C16H18F3N9 B15121767 N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine

N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine

Cat. No.: B15121767
M. Wt: 393.37 g/mol
InChI Key: PULFBGBNZCLJFN-UHFFFAOYSA-N
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Description

N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazine core through a cyclization reaction of appropriate hydrazine derivatives with trifluoroacetimidoyl chlorides . The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and reducing waste .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes or receptors. The triazolo-pyridazine core can bind to various biological targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-4-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-2-amine stands out due to its unique combination of functional groups, which confer enhanced stability, bioavailability, and versatility in chemical modifications. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H18F3N9

Molecular Weight

393.37 g/mol

IUPAC Name

N-ethyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N9/c1-2-20-15-21-6-5-11(22-15)26-7-9-27(10-8-26)13-4-3-12-23-24-14(16(17,18)19)28(12)25-13/h3-6H,2,7-10H2,1H3,(H,20,21,22)

InChI Key

PULFBGBNZCLJFN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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